![molecular formula C16H18N2O3 B2725116 N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1428371-02-1](/img/structure/B2725116.png)
N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
There have been recent advances in the synthesis of furan compounds. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations . Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .Molecular Structure Analysis
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
In many studies, furan synthesis reaction mechanisms were also investigated and proposed . The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Applications in Environmental and Chemical Studies
- Photo-Oxidation Products of Furan Derivatives : A study focused on the application of specific derivatization techniques for sampling and quantification of unsaturated 1,4-dicarbonyl products from the photo-oxidation of furan and its derivatives. These compounds have significant environmental implications due to their role in aerosol formation, highlighting their importance in atmospheric chemistry studies (Alvarez et al., 2009).
Synthetic Applications and Biological Activities
- Catalytic Activities of N,N'-Bisoxalamides : Research demonstrated the effectiveness of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This showcases the utility of furan derivatives in facilitating complex chemical reactions, potentially including the synthesis of pharmaceutical compounds and materials science applications (Bhunia et al., 2017).
Analytical and Material Science Research
- Furan-Based Polyesters : A novel approach involved the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to the creation of biobased furan polyesters. This research underscores the potential of furan derivatives in developing sustainable materials with specific physical properties for various applications (Jiang et al., 2014).
Future Directions
The development of efficient methods for the preparation of furan derivatives has been an important research area in organic chemistry . The current method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
Mechanism of Action
Target of Action
Furan and indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest that “N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide” might also interact with multiple targets in the body.
Mode of Action
Furan and indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Furan and indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan and indole derivatives are known to have diverse biological activities .
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12-2-4-13(5-3-12)10-18-16(20)15(19)17-8-6-14-7-9-21-11-14/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAWKSJQEPEKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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